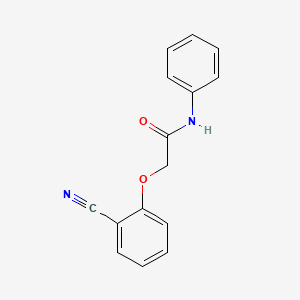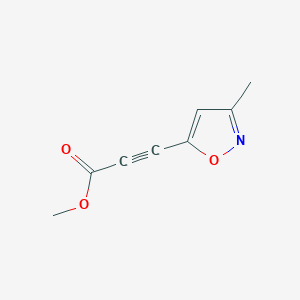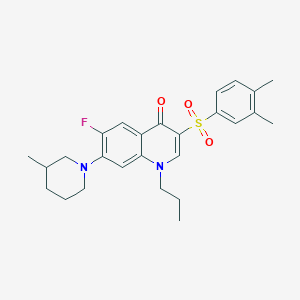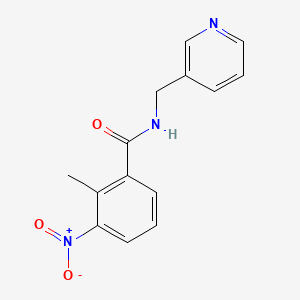![molecular formula C22H20ClN5OS B2869902 N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-27-2](/img/structure/B2869902.png)
N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a thioether linkage, a triazolo ring, a pyridazine ring, and an amide linkage. These functional groups and rings are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolo and pyridazine rings suggests that this compound could have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could affect its solubility in different solvents, and the aromatic rings could contribute to its stability .科学的研究の応用
Synthesis and Antimicrobial Evaluation
Research has highlighted the synthesis of thienopyrimidine derivatives, showcasing pronounced antimicrobial activity. The synthesis involves the reaction of heteroaromatic o-aminonitrile with various compounds to produce [1,2,4]Triazolo[4,3-c]thieno- [3,2-e]pyrimidine derivatives, demonstrating the potential of such compounds in combating microbial infections (Bhuiyan et al., 2006).
Structural Analysis and DFT Calculations
Another study focused on the synthesis, structure analysis, and Density Functional Theory (DFT) calculations of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. This research provides insight into the molecular structure and interactions of such compounds, offering a foundation for understanding their biological activities and potential applications in medicinal chemistry (Sallam et al., 2021).
Green Chemistry Synthesis Approach
A green chemistry approach was utilized for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives, employing thiamine hydrochloride (VB1) as a catalyst in water medium. This method highlights the environmental benefits and efficiency of synthesizing heterocyclic compounds using less harmful substances and conditions (Liu et al., 2012).
Antimicrobial and Insecticidal Assessment
Further research has expanded on the synthesis of heterocycles incorporating a thiadiazole moiety, examining their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. These studies not only underscore the antimicrobial properties of such compounds but also their potential application in agricultural pest control, showcasing the versatility of heterocyclic compounds in various scientific research applications (Fadda et al., 2017).
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects . These activities suggest that the compound may interact with a variety of targets, including enzymes like cyclo-oxygenase (COX) and various microbial proteins .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that the compound may exert its effects through the inhibition of key enzymes involved in inflammatory and microbial processes . For instance, it may inhibit the COX enzymes, which play a crucial role in the biosynthesis of prostaglandins, key mediators of inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that this pathway is involved in the production of prostaglandins, which are targeted by many anti-inflammatory drugs . Inhibition of COX enzymes in this pathway would reduce the production of prostaglandins, thereby mitigating inflammation .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of prostaglandins due to the inhibition of COX enzymes . This would result in decreased inflammation and pain, given the role of prostaglandins in these processes .
Safety and Hazards
将来の方向性
The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the wide range of activities exhibited by similar compounds, this compound could have potential applications in medicinal chemistry .
特性
IUPAC Name |
N-[2-[6-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-15-6-8-16(9-7-15)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)30-14-17-4-2-3-5-18(17)23/h2-11H,12-14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVJVNZMFNUMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2869823.png)



![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)
![(3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B2869833.png)
![2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2869834.png)
![Methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2869835.png)
![5-chloro-2-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide](/img/structure/B2869836.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2869838.png)
![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2869840.png)
